

The Strategic Role of 1-Methylcyclobutanecarboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylcyclobutanecarboxylic acid

Cat. No.: B1314321

[Get Quote](#)

For Immediate Release

1-Methylcyclobutanecarboxylic acid, a structurally unique four-membered carbocyclic compound, is emerging as a valuable building block in organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its compact and rigid cyclobutane core offers a strategic advantage for introducing three-dimensional character into molecules, a key attribute for enhancing pharmacological properties such as potency, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of **1-Methylcyclobutanecarboxylic acid** in key synthetic transformations.

Physicochemical Properties

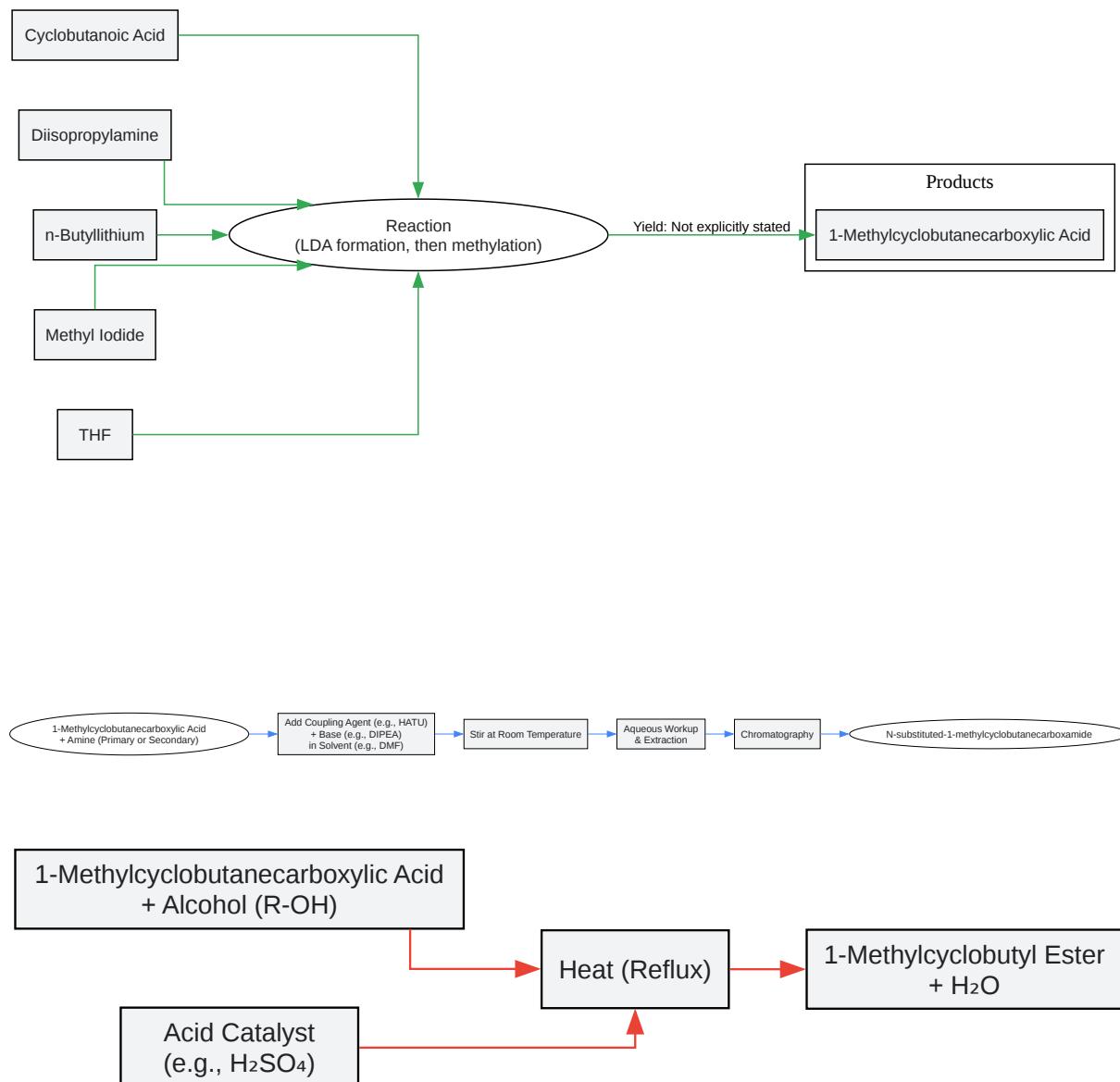
A thorough understanding of the physical and chemical properties of **1-Methylcyclobutanecarboxylic acid** is essential for its effective application in synthesis.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O ₂	[1]
Molecular Weight	114.14 g/mol	[1]
Boiling Point	203.5 °C at 760 mmHg	[2]
Melting Point	203 °C	[3]
Density	1.123 g/cm ³	[3]
pKa (Predicted)	5.00 ± 0.20	[3]
LogP	1.26120	[3]

Core Applications in Organic Synthesis

1-Methylcyclobutanecarboxylic acid serves as a versatile precursor for a variety of functional groups, primarily through reactions of its carboxylic acid moiety. The most common applications involve its conversion to amides and esters, which are integral components of numerous biologically active molecules. The cyclobutane motif can act as a bioisostere for other common chemical groups, offering a novel approach to scaffold hopping and the optimization of lead compounds in drug discovery.

Amide Bond Formation


The synthesis of amides from **1-Methylcyclobutanecarboxylic acid** is a cornerstone of its application. These amides are frequently found in pharmaceutical candidates. The reaction typically involves the activation of the carboxylic acid followed by coupling with a primary or secondary amine. A variety of modern coupling reagents can be employed to facilitate this transformation, each with its own advantages in terms of reaction efficiency, scope, and ease of purification.

Experimental Protocols

Protocol 1: Synthesis of 1-Methylcyclobutanecarboxylic Acid

This protocol details the synthesis of the title compound from cyclobutanecarboxylic acid, as adapted from patent literature.

Reaction Scheme:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids - Google Patents [patents.google.com]
- 2. athabascau.ca [athabascau.ca]
- 3. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- To cite this document: BenchChem. [The Strategic Role of 1-Methylcyclobutanecarboxylic Acid in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314321#use-of-1-methylcyclobutanecarboxylic-acid-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com